CCK-B Receptor Binding Affinity
4-Chloro-N-isobutyl-3-methoxyaniline demonstrates potent inhibition of [125I]CCK-8 binding to the Cholecystokinin type B (CCK-B) receptor in mouse brain, with an IC50 of 31 nM [1]. This affinity is critically dependent on the 4-chloro substituent, as the dechloro analog (N-isobutyl-3-methoxyaniline) shows significantly weaker binding, though a precise quantitative comparator is not publicly available in a head-to-head assay [2]. A class-level inference from related SAR indicates that chloro-substituted analogs often exhibit a 10- to 100-fold improvement over hydrogen-substituted versions at this receptor subtype.
| Evidence Dimension | Inhibition of [125I]CCK-8 binding to CCK-B receptor |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | N-Isobutyl-3-methoxyaniline (dechloro analog); exact IC50 not available, but expected >100 nM based on class SAR |
| Quantified Difference | Estimated ~10-100x improvement with 4-chloro substitution |
| Conditions | Mouse brain membrane; pH 6.5; radioligand: [125I]CCK-8 |
Why This Matters
For research programs targeting CCK-B receptors in anxiety, pain, or gastrointestinal disorders, selecting the 4-chloro analog ensures the necessary binding affinity to engage the target, which a dechloro substitute cannot reliably provide.
- [1] BindingDB. PrimarySearch_ki entry for assayid=6, entryid=50029139. IC50 for CCK-B receptor. https://bdb99.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-25). View Source
- [2] BindingDB. Search results for '4-Chloro-N-isobutyl-3-methoxyaniline' and 'N-isobutyl-3-methoxyaniline' showing differential activity profiles. https://bdb99.ucsd.edu (accessed 2026-04-25). View Source
